
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine, also known as NTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has shown promise in treating various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has also been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its relatively low toxicity. It has been shown to have a low risk of toxicity even at high doses. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several directions for future research on 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine. One area of focus could be on its potential use in the treatment of depression and anxiety disorders. Another area of focus could be on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to fully elucidate the mechanism of action of this compound and to identify potential side effects and drug interactions.
Méthodes De Synthèse
The synthesis of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 1-naphthylmethylamine and 2-thienylcarboxylic acid chloride in the presence of a base. The resulting product is purified through recrystallization. This method has been reported in several scientific publications, including the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Formule moléculaire |
C20H20N2OS |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H20N2OS/c23-20(19-9-4-14-24-19)22-12-10-21(11-13-22)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 |
Clé InChI |
NNHKZMVLXBJUGI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





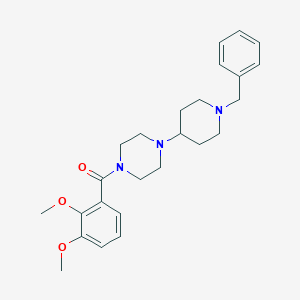
![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)

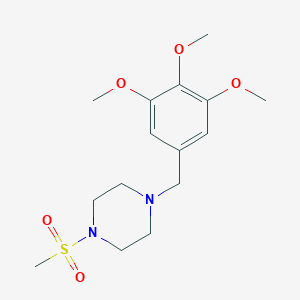
![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)

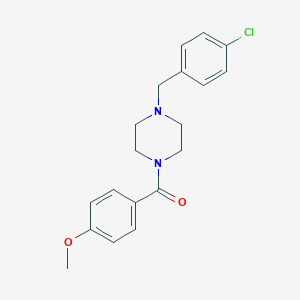
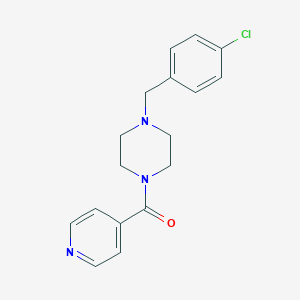
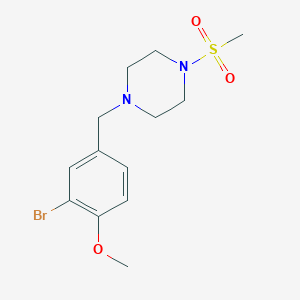
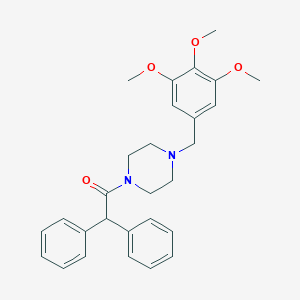
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)